molecular formula C16H12N6O5S B11711863 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate

5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate

Cat. No.: B11711863
M. Wt: 400.4 g/mol
InChI Key: AOUHNYZWTCGOFB-UHFFFAOYSA-N
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Description

The compound 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE is a complex organic molecule that features a thiazole ring, a pyridinium moiety, and a dinitrophenylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE involves its interaction with specific molecular targets. The dinitrophenylhydrazone group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole and pyridinium moieties may also interact with biological macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE lies in its combination of a thiazole ring, a pyridinium moiety, and a dinitrophenylhydrazone group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H12N6O5S

Molecular Weight

400.4 g/mol

IUPAC Name

5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-(4-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate

InChI

InChI=1S/C16H12N6O5S/c1-10-4-6-20(7-5-10)15-14(28-16(23)18-15)9-17-19-12-3-2-11(21(24)25)8-13(12)22(26)27/h2-9,19H,1H3

InChI Key

AOUHNYZWTCGOFB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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